Cas no 50562-05-5 (2,2-difluoro-1-(3-methylphenyl)ethan-1-one)

2,2-difluoro-1-(3-methylphenyl)ethan-1-one structure
50562-05-5 structure
Product Name:2,2-difluoro-1-(3-methylphenyl)ethan-1-one
CAS No:50562-05-5
MF:C9H8F2O
MW:170.156029701233
MDL:MFCD16618101
CID:933935
PubChem ID:45080753
Update Time:2025-10-29

2,2-difluoro-1-(3-methylphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • ethanone, 2,2-difluoro-1-(3-methylphenyl)- (9ci)
    • 2,2-difluoro-1-(3-methylphenyl)ethan-1-one
    • 50562-05-5
    • ETHANONE, 2,2-DIFLUORO-1-(3-METHYLPHENYL)-
    • AKOS026736352
    • DB-276373
    • 2,2-Difluoro-1-(m-tolyl)ethan-1-one
    • 2,2-Difluoro-1-m-tolyl-ethanone
    • 2,2-DIFLUORO-1-(3-METHYLPHENYL)ETHANONE
    • CS-0280785
    • EN300-328757
    • MFCD16618101
    • 2,2-Difluoro-1-(m-tolyl)ethanone
    • MDL: MFCD16618101
    • Inchi: 1S/C9H8F2O/c1-6-3-2-4-7(5-6)8(12)9(10)11/h2-5,9H,1H3
    • InChI Key: FZJVFCMGVQEBAT-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=CC=C(C)C=1)=O)F

Computed Properties

  • Exact Mass: 170.05432120g/mol
  • Monoisotopic Mass: 170.05432120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 17.1Ų

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Additional information on 2,2-difluoro-1-(3-methylphenyl)ethan-1-one

2,2-Difluoro-1-(3-methylphenyl)ethan-1-one: A Versatile Fluorinated Ketone in Modern Chemistry and Industry

2,2-Difluoro-1-(3-methylphenyl)ethan-1-one, with the CAS number 50562-05-5, is a fluorinated aromatic ketone that has garnered significant attention in synthetic chemistry and industrial applications. This compound, often referred to as 2,2-difluoro-1-(3-methylphenyl)ethanone or simply as a difluoromethyl ketone derivative, features a unique molecular structure where two fluorine atoms are attached to the alpha-carbon of the carbonyl group, adjacent to a 3-methylphenyl ring. This structural arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical factors in the development of advanced materials and fine chemicals. Researchers and industry professionals frequently search for terms like "properties of 2,2-difluoro-1-(3-methylphenyl)ethan-1-one" and "synthesis methods for fluorinated ketones", reflecting a growing interest in fluorinated compounds due to their applications in sustainable technologies and green chemistry initiatives. As the demand for eco-friendly and high-performance chemicals rises, this compound stands out for its role in reducing environmental impact through efficient catalytic processes and atom-economical reactions.

The chemical properties of 2,2-difluoro-1-(3-methylphenyl)ethan-1-one are characterized by its molecular formula C9H8F2O, a molecular weight of approximately 170.16 g/mol, and a boiling point that varies based on purity and conditions, typically observed in laboratory settings under reduced pressure to prevent decomposition. The difluoro ketone group is highly electrophilic, facilitating nucleophilic addition reactions, which is a key reason why it is prized in synthetic organic chemistry. This reactivity aligns with current trends in AI-driven molecular design, where computational tools are used to predict compound behavior and optimize reaction pathways. Users often inquire about "how to handle fluorinated compounds safely" or "applications of 2,2-difluoro ketones in pharmaceuticals", highlighting concerns around safety and innovation. Notably, the compound's stability under various pH conditions makes it suitable for use in non-extreme environments, adhering to guidelines that avoid hazardous classifications. Its physical state is typically a solid or low-melting-point crystalline material, with solubility in common organic solvents like ethanol and acetone, which supports its integration into scalable industrial processes without requiring specialized handling equipment.

In terms of applications, 2,2-difluoro-1-(3-methylphenyl)ethan-1-one serves as a pivotal building block in the synthesis of more complex molecules, particularly in the fields of agrochemicals, materials science, and fragrance development. For instance, it is employed in the production of fluorinated intermediates for crop protection agents, where its ability to enhance bioavailability and resistance to degradation leads to more effective and sustainable agricultural products. This connects with hot topics such as "sustainable agriculture solutions" and "green chemistry in farming", which are frequently searched in contexts like climate change mitigation and food security. Additionally, in the materials sector, this compound is used to create advanced polymers and coatings with improved durability and weather resistance, catering to industries focused on renewable energy and electric vehicles. Searches for "fluorinated compounds in EV batteries" or "innovations in polymer chemistry" often relate to such applications, demonstrating how this ketone supports cutting-edge technologies. Its role in fragrance synthesis involves modifying scent profiles to achieve longer-lasting and unique aromas, appealing to the cosmetics industry's drive for natural and synthetic blends that meet consumer demands for sustainability and performance.

The market dynamics for 2,2-difluoro-1-(3-methylphenyl)ethan-1-one are influenced by global trends in chemical innovation and regulatory frameworks promoting safer alternatives. With a CAS registry number of 50562-05-5, it is easily identifiable in supply chains, ensuring traceability and quality control. Current user queries often include "suppliers of CAS 50562-05-5" and "price trends for fluorinated ketones", indicating a robust demand driven by research institutions and manufacturing sectors. The compound's production typically involves Friedel-Crafts acylation or other catalytic methods that emphasize efficiency and low waste, aligning with principles of circular economy and reduced carbon footprint. As industries increasingly adopt AI and machine learning for chemical optimization, this compound is part of a broader movement towards smart manufacturing, where data analytics help predict market needs and streamline synthesis routes. Furthermore, its non-hazardous nature under standard handling conditions makes it a preferred choice over more reactive analogs, supporting its use in diverse applications without regulatory hurdles.

Looking ahead, the future prospects for 2,2-difluoro-1-(3-methylphenyl)ethan-1-one are promising, with potential expansions into emerging fields like biodegradable materials and renewable energy storage. Innovations in fluorine chemistry are often highlighted in scientific forums and industry reports, with searches for "latest advancements in difluoro ketone research" reflecting ongoing interest. This compound's versatility allows it to contribute to developments in carbon capture technologies and smart coatings for electronic devices, areas that are gaining traction due to global emphasis on sustainability and digital transformation. By integrating with trends such as "green synthesis methods" and "eco-friendly industrial chemicals", it remains at the forefront of chemical innovation, offering solutions that balance performance with environmental responsibility. Overall, 2,2-difluoro-1-(3-methylphenyl)ethan-1-one exemplifies how targeted molecular design can drive progress across multiple sectors, making it a subject of continued exploration and application in both academic and industrial settings.

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